tert-butyl N-(3-aminopropoxy)carbamate
Overview
Description
Preparation Methods
The synthesis of tert-butyl N-(3-aminopropoxy)carbamate typically involves the reaction of tert-butyl carbamate with 3-aminopropanol under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through standard techniques like column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
tert-Butyl N-(3-aminopropoxy)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Photoredox-Catalyzed Amination: It has been used in photoredox-catalyzed amination reactions, leading to the formation of 3-aminochromones under mild conditions.
Asymmetric Mannich Reactions: It is utilized in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds.
Common reagents and conditions used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-(3-aminopropoxy)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a polymerization initiator and in the synthesis of various organic compounds.
Biology: The compound serves as a biochemical reagent in life science research.
Medicine: It is involved in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-aminopropoxy)carbamate involves its interaction with specific molecular targets and pathways. For instance, in photoredox-catalyzed amination, the compound acts as a substrate that undergoes a series of electron transfer reactions to form the desired product. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
tert-Butyl N-(3-aminopropoxy)carbamate can be compared with similar compounds such as N-Boc-1,3-propanediamine and tert-butyl N-(3-aminopropyl)carbamate . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its diverse applications in scientific research.
Similar compounds include:
Properties
IUPAC Name |
tert-butyl N-(3-aminopropoxy)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10-12-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYUIKBFUVQYSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228245-16-7 | |
Record name | tert-butyl N-(3-aminopropoxy)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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